molecular formula C11H11F3N4 B2837440 (5R,7S)-5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 2408937-64-2

(5R,7S)-5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B2837440
CAS RN: 2408937-64-2
M. Wt: 256.232
InChI Key: NQKLVNFSFNVPPZ-BDAKNGLRSA-N
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Description

The compound “(5R,7S)-5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a derivative of pyrimidine-5-carbonitrile . It has been designed as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR) . These compounds have been synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrimidine-5-carbonitrile scaffold . It includes a cyclopropyl group, a trifluoromethyl group, and a tetrahydropyrazolo[1,5-a]pyrimidine group . The exact molecular structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of EN300-7537476 is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer .

Mode of Action

EN300-7537476 acts as an ATP-mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the tyrosine kinase domain of the EGFR, thus inhibiting receptor autophosphorylation and downstream signaling . This results in inhibition of cell proliferation and induction of cell death .

Biochemical Pathways

The compound’s action on EGFR affects multiple biochemical pathways. The most significant of these is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation and survival . By inhibiting EGFR, EN300-7537476 prevents the activation of this pathway, thereby inhibiting cell proliferation and inducing apoptosis .

Pharmacokinetics

Metabolism would likely occur in the liver, primarily via cytochrome P450 enzymes, and excretion would likely be via the kidneys . These properties would impact the drug’s bioavailability, half-life, and potential for drug-drug interactions.

Result of Action

The result of EN300-7537476’s action is the inhibition of cell proliferation and the induction of apoptosis in cells expressing EGFR . This can lead to a decrease in tumor size and potentially to the elimination of the tumor. The exact cellular and molecular effects would depend on the specific context, including the type of cancer and the presence of other genetic alterations .

Action Environment

The action, efficacy, and stability of EN300-7537476 can be influenced by various environmental factors. These could include the presence of other drugs (which could lead to drug-drug interactions), the patient’s overall health status, and specific genetic factors such as mutations in EGFR or other genes. The pH and composition of the tumor microenvironment could also affect the drug’s action .

Future Directions

The compound and its derivatives have shown promise as anticancer agents . Future research could focus on optimizing the synthesis process, further elucidating the mechanism of action, and conducting preclinical and clinical trials to assess its potential as a therapeutic agent.

properties

IUPAC Name

(5R,7S)-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4/c12-11(13,14)9-3-8(6-1-2-6)17-10-7(4-15)5-16-18(9)10/h5-6,8-9,17H,1-3H2/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKLVNFSFNVPPZ-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(N3C(=C(C=N3)C#N)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2C[C@H](N3C(=C(C=N3)C#N)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R,7S)-5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

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